molecular formula C9H9N5O2S B7745943 5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine

5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine

Cat. No.: B7745943
M. Wt: 251.27 g/mol
InChI Key: DEJVQZGMBZKGIR-UHFFFAOYSA-N
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Description

5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a nitrobenzyl group attached to a sulfanyl group, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine typically involves the reaction of 4-nitrobenzyl chloride with 4-amino-5-mercapto-1,2,4-triazole. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the sulfanyl group. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Various nucleophiles, bases like sodium hydroxide or potassium carbonate, solvents like DMF or DMSO.

Major Products Formed

Scientific Research Applications

5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new agrochemicals and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine
  • 4-{3-(4-tert-butylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether
  • 4-methyl-3-[(4-nitrobenzyl)sulfanyl]-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole

Uniqueness

5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine is unique due to the presence of both a nitrobenzyl and a sulfanyl group attached to the triazole ring. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2S/c10-8-11-9(13-12-8)17-5-6-1-3-7(4-2-6)14(15)16/h1-4H,5H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJVQZGMBZKGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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